molecular formula C22H31N3O2 B6916161 1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea

1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea

Cat. No.: B6916161
M. Wt: 369.5 g/mol
InChI Key: LHGFFRHHHLRREE-UHFFFAOYSA-N
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Description

1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea is a complex organic compound that features a benzofuran ring, a piperidine ring, and a urea moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . The piperidine ring is often prepared through standard organic synthesis techniques involving cyclization reactions.

The final step involves the coupling of the benzofuran and piperidine intermediates with a urea derivative under controlled conditions. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran and piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzofuran ring may interact with enzymes and receptors involved in oxidative stress and inflammation, while the piperidine ring may modulate neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Known for their diverse biological activities.

    Piperidine derivatives: Commonly used in pharmaceuticals for their psychoactive properties.

    Urea derivatives: Widely used in medicinal chemistry for their ability to form hydrogen bonds with biological targets.

Uniqueness

1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea is unique due to its combination of benzofuran, piperidine, and urea moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-(1-benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-16(21-15-17-7-3-6-10-20(17)27-21)24(2)22(26)23-18-11-13-25(14-12-18)19-8-4-5-9-19/h3,6-7,10,15-16,18-19H,4-5,8-9,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGFFRHHHLRREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)N(C)C(=O)NC3CCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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